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Compound of Interest

Compound Name: 1,3-Bis(4-bromophenyl)propanone

Cat. No.: B1268880

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the chemical
compound 1,3-Bis(4-bromophenyl)propanone, also known as 4,4'-Dibromodibenzyl ketone.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a comprehensive resource for identification, characterization,
and quality control.

Chemical Structure and Properties

e |[UPAC Name: 1,3-Bis(4-bromophenyl)propan-1-one

Synonyms: 4,4'-Dibromodibenzyl ketone, 1,3-Bis(4-bromophenyl)acetone

CAS Number: 54523-47-6[1][2][3][4]

Molecular Formula: C1sH12Br20[2][4]

Molecular Weight: 368.06 g/mol [5]

Spectral Data

The following tables summarize the key spectral data for 1,3-Bis(4-bromophenyl)propanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Predicted)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.60 Doublet 4H Ar-H (ortho to C=0)
~7.15 Doublet 4H Ar-H (meta to C=0)
~4.00 Singlet 4H -CHz-
13C NMR
Chemical Shift (6, ppm) Assighment
~205 C=0 (Ketone)
~138 Ar-C (quaternary, attached to C=0)
~132 Ar-CH (meta to C=0)
~130 Ar-CH (ortho to C=0)
~122 Ar-C-Br
~45 -CH2-

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Functional Group
~3050 Medium Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch
~1715 Strong C=0 Stretch (Ketone)
~1585 Strong Aromatic C=C Stretch
~1070 Strong C-Br Stretch

para-disubstituted Benzene C-

~820 Strong
H Bend
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Mass Spectrometry (MS)

m/z Relative Intensity Assighment

368 Moderate [M]* (Molecular ion)
185 High [BrCeHaCH2]*

183 High [BrCsH4COJ*

100 Base Peak [C7Hs0]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solid sample of 1,3-Bis(4-bromophenyl)propanone is dissolved in a suitable deuterated
solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), to a concentration
of approximately 5-25 mg/mL for *H NMR and 50-100 mg/mL for 33C NMR. The solution is then
filtered through a glass wool plug into a 5 mm NMR tube. The spectrum is acquired on a
standard NMR spectrometer (e.g., 400 MHz or 500 MHz) at room temperature. Chemical shifts
are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory
on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid powder is
placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to
ensure good contact between the sample and the crystal. The spectrum is recorded over a
range of 4000-400 cm~! by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry
(GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.qg.,
dichloromethane or acetone) is injected into the GC. The sample is vaporized and separated
on a capillary column (e.g., a DB-5ms column). The separated components then enter the
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mass spectrometer, where they are ionized, typically by electron ionization (El) at 70 eV. The
mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a

detector records their abundance.

Workflow and Data Relationships

The following diagram illustrates the workflow for the spectral analysis of 1,3-Bis(4-
bromophenyl)propanone and the logical relationships between the different spectroscopic

techniques.
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Spectral Analysis Workflow for 1,3-Bis(4-bromophenyl)propanone
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Caption: Workflow for the comprehensive spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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